3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that combines pyrazole, triazole, and isoxazole moieties, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and is often explored for its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the isoxazole ring. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, under conditions such as reflux or microwave-assisted synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under reflux conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE shares similarities with other heterocyclic compounds, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
- Pyrazolo[1,5-a]-1,3,5-triazines .
Uniqueness
The uniqueness of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole, triazole, and isoxazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C21H18N8O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N8O2/c1-13-19-17(7-18(26-21(19)31-27-13)15-8-23-28(2)10-15)20(30)25-16-5-3-14(4-6-16)9-29-12-22-11-24-29/h3-8,10-12H,9H2,1-2H3,(H,25,30) |
InChI Key |
KGLBJVMIWPNSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5 |
Origin of Product |
United States |
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